N-(2-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-(2-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide: is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide typically involves the reaction of 2-chlorobenzoyl chloride with 3-amino-2H-chromene-2-one in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: N-(2-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the structure.
Substitution: Substituted derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry: N-(2-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide is used as a building block in the synthesis of various heterocyclic compounds
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in disease pathways, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are being explored in the treatment of various diseases, including cancer and inflammatory disorders. Its ability to interact with biological targets makes it a valuable compound in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and thereby modulating the biological pathway. This inhibition can lead to therapeutic effects, such as the reduction of inflammation or the inhibition of cancer cell growth. The exact molecular pathways involved depend on the specific target and the context of its use.
Comparison with Similar Compounds
- 2-chloro-N-(2-chlorophenyl)nicotinamide
- 3,5-dichloro-N-(2-chlorophenyl)benzamide
- N-(2-bromophenyl)-2-chloronicotinamide
Comparison: N-(2-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide is unique due to its chromene core structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity patterns and biological activities, making it a valuable compound for specific applications. For instance, its chromene core allows for interactions with a broader range of biological targets, enhancing its potential as a therapeutic agent.
Biological Activity
N-(2-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the class of chromene derivatives, which have garnered attention for their diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its anticancer and antibacterial properties, supported by relevant data and findings from various studies.
Chemical Structure and Synthesis
The compound this compound features a chromene backbone with a carboxamide functional group and a 2-chlorophenyl substituent. The synthesis typically involves the condensation of appropriate chromene derivatives with 2-chlorobenzoyl chloride or similar reagents, followed by purification processes such as recrystallization or chromatography.
Anticancer Activity
Numerous studies have evaluated the anticancer potential of chromene derivatives, including this compound. The following table summarizes key findings regarding its efficacy against various cancer cell lines:
Cell Line | IC50 (μM) | Comparison |
---|---|---|
HepG2 (liver cancer) | 4.85 | Comparable to doxorubicin |
HeLa (cervical cancer) | 0.75 | Highly potent |
LLC-MK2 (normal cells) | >100 | Low cytotoxicity |
The IC50 values indicate that this compound exhibits significant cytotoxicity against HepG2 and HeLa cell lines while showing minimal toxicity to normal cells, which is a desirable characteristic in anticancer drug development .
Molecular docking studies have suggested that this compound interacts with specific targets involved in cancer progression, such as casein kinase 2 (CK2). The binding affinity of this compound to the active site of CK2 has been highlighted, indicating its potential role as an inhibitor of this enzyme, which is often overexpressed in various cancers .
Antibacterial Activity
While the primary focus has been on anticancer properties, some studies have also reported on the antibacterial activity of chromene derivatives. The following table presents findings on the antibacterial efficacy of this compound against selected bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity Level |
---|---|---|
Staphylococcus aureus | >128 | No significant activity |
Escherichia coli | >128 | No significant activity |
Bacillus subtilis | Moderate (specific MIC not detailed) | Moderate activity observed |
The compound displayed limited antibacterial activity against both gram-positive and gram-negative bacteria, suggesting that modifications to its structure may be necessary to enhance its antimicrobial properties .
Case Studies
- Anticancer Efficacy : In a comparative study involving various coumarin derivatives, this compound was among the top performers against HepG2 cell lines, demonstrating an IC50 value that positions it as a candidate for further development in anticancer therapies .
- Molecular Docking Analysis : A comprehensive molecular docking study revealed that the presence of halogen substituents, such as chlorine in this compound, influences binding interactions with target proteins like CK2. This interaction is critical for its anticancer efficacy and highlights the importance of structural modifications in enhancing biological activity .
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO3/c17-12-6-2-3-7-13(12)18-15(19)11-9-10-5-1-4-8-14(10)21-16(11)20/h1-9H,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCBSPPGCIWHLC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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